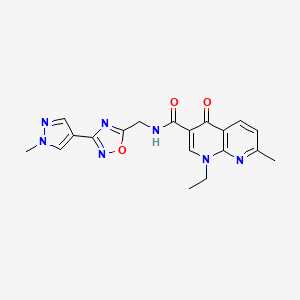
1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide represents a novel hybrid structure combining elements from pyrazole, oxadiazole, and naphthyridine scaffolds. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structure and Properties
The molecular formula of the compound is C17H19N5O3 with a molecular weight of 353.37 g/mol. The structure features distinct pharmacophoric elements that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of the oxadiazole and pyrazole moieties possess significant anticancer properties. For instance:
- Oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of growth factors and enzymes involved in cancer proliferation .
- A study highlighted that compounds with a pyrazole scaffold demonstrated strong antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The presence of the pyrazole and naphthyridine components in the compound suggests potential antimicrobial properties:
- Pyrazole derivatives have shown promising antibacterial and antifungal activities .
- The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have also been linked to anti-inflammatory activities. This is particularly relevant in the context of cancer therapies where inflammation plays a critical role in tumor progression .
Case Study 1: Anticancer Evaluation
A recent study synthesized various oxadiazole derivatives and tested their anticancer activities. The results showed that compounds with a similar structural framework to our target compound exhibited considerable cytotoxicity against multiple cancer cell lines, suggesting a potential pathway for further development in cancer therapeutics .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 5.55 |
| Compound B | MCF-7 | 2.86 |
| Doxorubicin | MCF-7 | 4.17 |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrazole derivatives. The findings indicated that certain modifications to the pyrazole structure significantly enhanced activity against both bacterial and fungal strains, supporting the hypothesis that our compound may also exhibit similar properties .
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| A. niger | 64 |
Mechanistic Insights
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes critical for cancer cell survival.
- Disruption of Nucleic Acid Synthesis : The naphthyridine component may interfere with DNA replication processes.
- Induction of Apoptosis : Evidence suggests that compounds within this class can trigger apoptotic pathways in malignant cells .
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-4-26-10-14(16(27)13-6-5-11(2)22-18(13)26)19(28)20-8-15-23-17(24-29-15)12-7-21-25(3)9-12/h5-7,9-10H,4,8H2,1-3H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSGBMSCPYMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














